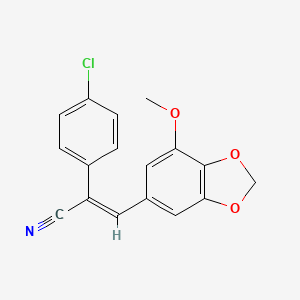
2-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile, also known as CL-MDMA, is a chemical compound that belongs to the family of phenethylamines. It is a synthetic drug that has been extensively studied for its potential use in scientific research.
作用机制
The mechanism of action of 2-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile is not fully understood, but it is believed to work by increasing the levels of neurotransmitters in the brain. Specifically, 2-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile increases the release of serotonin, dopamine, and norepinephrine, which are all involved in regulating mood, appetite, and other physiological functions.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile has been shown to have a range of biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature, as well as cause changes in mood and perception. 2-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using 2-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile in lab experiments is its ability to increase the levels of neurotransmitters in the brain. This makes it a promising candidate for research into the treatment of mood disorders and other neurological conditions. However, there are also limitations to using 2-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile in lab experiments. It is a synthetic drug that has not been extensively tested in humans, and its long-term effects are not well understood. Additionally, the synthesis of 2-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile is a complex process that requires a high level of expertise, which may make it difficult for some researchers to use.
未来方向
There are many potential future directions for research into 2-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile. One area of interest is its potential use in the treatment of mood disorders such as depression and anxiety. Another area of interest is its neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, researchers may be interested in exploring the potential use of 2-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile in the treatment of addiction and other psychiatric disorders. Overall, there is still much to be learned about 2-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile, and further research is needed to fully understand its potential benefits and limitations.
合成方法
The synthesis of 2-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile involves the reaction of 4-chlorobenzaldehyde with 3,4-methylenedioxyphenyl-2-nitropropene in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with acrylonitrile to obtain 2-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile. The synthesis of 2-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile is a complex process that requires a high level of expertise, and it should only be attempted by trained professionals in a controlled laboratory environment.
科学研究应用
2-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile has been studied extensively for its potential use in scientific research. It has been shown to have a range of effects on the central nervous system, including increased levels of serotonin, dopamine, and norepinephrine. These effects make 2-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile a promising candidate for research into the treatment of depression, anxiety, and other mood disorders.
属性
IUPAC Name |
(E)-2-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3/c1-20-15-7-11(8-16-17(15)22-10-21-16)6-13(9-19)12-2-4-14(18)5-3-12/h2-8H,10H2,1H3/b13-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPLZHQWIGZVEB-MLPAPPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C=C(C#N)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=C1OCO2)/C=C(/C#N)\C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enenitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

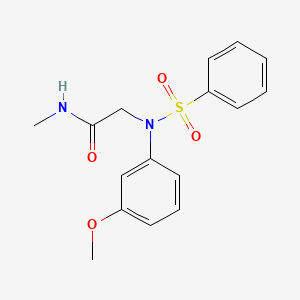
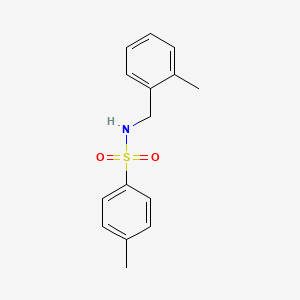
![N-[4-(trifluoromethyl)phenyl]-2-thiophenesulfonamide](/img/structure/B5886886.png)
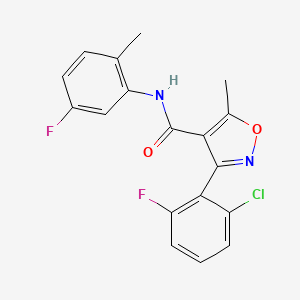

![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2-furohydrazide](/img/structure/B5886905.png)
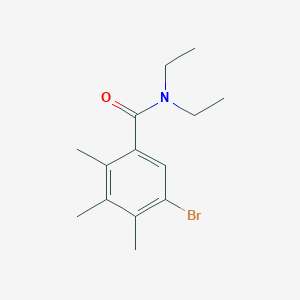
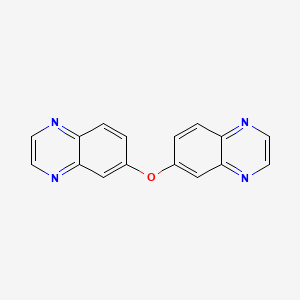

![5-[(4-tert-butylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5886921.png)
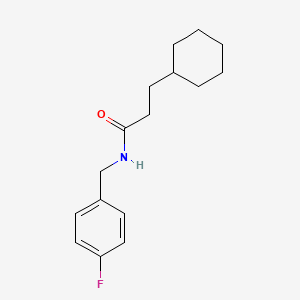

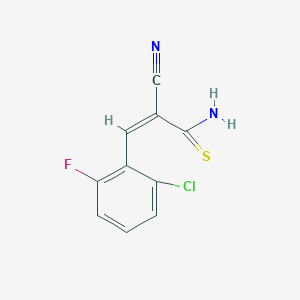
![4-bromo-3-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B5886959.png)